molecular formula C14H16N2O4S B472363 N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 451505-73-0

N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B472363
CAS No.: 451505-73-0
M. Wt: 308.35g/mol
InChI Key: WHDKYBSWDYJFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound designed for research and development applications. With the molecular formula C15H18N2O4S and a molecular weight of 322.38 g/mol, this acetamide derivative features a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core scaffold . This core structure is associated with potent biocidal activity, functioning as a broad-spectrum antimicrobial and preservative agent in various industrial contexts . Compounds within this class are known to exhibit microbicide and fungicide modes of action, making them valuable for preserving water-based products and materials against microbial degradation . Researchers can investigate this molecule in areas such as material science, for the preservation of polymers, paints, and adhesives, or as a model compound in synthetic chemistry for developing novel derivatives. It is critical to handle this material with appropriate safety precautions. Benzisothiazolinone derivatives can act as skin sensitizers and may cause allergic contact dermatitis . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-cyclopentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDKYBSWDYJFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

A common approach to benzisothiazoles involves cyclizing ortho-substituted thiobenzamides. For example, 2-chlorobenzonitrile can react with sodium sulfide to form a thioamide intermediate, which undergoes intramolecular cyclization under acidic conditions to yield 1,2-benzisothiazol-3(2H)-one. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxido group.

Representative Procedure

  • Thioamide Formation : 2-Chlorobenzonitrile (1.0 equiv) is treated with Na₂S (1.2 equiv) in DMF at 80°C for 6 hours.

  • Cyclization : The intermediate is heated with HCl (2M) at reflux for 4 hours to yield 3-oxo-1,2-benzisothiazol-2(3H)-yl.

  • Oxidation : The sulfide is oxidized with mCPBA (2.2 equiv) in dichloromethane at 0°C to room temperature, affording the 1,1-dioxido derivative.

Functionalization with Acetic Acid

The acetic acid side chain is introduced via alkylation or nucleophilic substitution. For instance, bromoacetylation of the benzisothiazole nitrogen using bromoacetyl bromide in the presence of a base like triethylamine yields the bromoacetamide, which is hydrolyzed to the carboxylic acid.

Amide Coupling with Cyclopentylamine

The final step involves coupling the benzisothiazolyl acetic acid with cyclopentylamine. Activators such as HATU or EDCI facilitate amide bond formation under mild conditions.

Optimized Coupling Protocol

  • Reagents : Benzisothiazolyl acetic acid (1.0 equiv), cyclopentylamine (1.2 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv).

  • Conditions : Stirred in DMF at 25°C for 12 hours.

  • Workup : The crude product is purified via silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) to yield the title compound.

Alternative Routes and Comparative Analysis

One-Pot Synthesis

A patent-derived method condenses cyclopentylamine, bromoacetyl bromide, and pre-formed 1,1-dioxido-3-oxo-1,2-benzisothiazole in acetonitrile with K₂CO₃ as the base. This one-pot approach reduces purification steps but requires precise stoichiometry.

Method Yield Purity Key Advantage
Stepwise Synthesis68%99.1%High control over intermediates
One-Pot Condensation55%97.5%Reduced processing time

Microwave-Assisted Reactions

Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 75% while maintaining >98% purity.

Critical Parameters and Troubleshooting

  • Oxidation Control : Over-oxidation of the sulfone group can lead to sulfonic acid byproducts. Strict temperature control (0–5°C) during mCPBA addition mitigates this.

  • Amine Purity : Cyclopentylamine must be distilled before use to avoid side reactions with trace moisture.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF with catalytic DMAP offers a balance.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors for the cyclization and oxidation steps, achieving 85% yield with 99.8% purity. Key modifications include:

  • Flow Cyclization : Tubular reactor at 120°C with a residence time of 10 minutes.

  • Catalytic Oxidation : TiO₂-supported Au nanoparticles under O₂ atmosphere, reducing mCPBA waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the cyclopentyl or acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring system can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl and acetamide groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Example Compounds :

  • N-(2-ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 663169-01-5)
  • N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 454177-59-4)

Key Differences :

  • Biological Activity : Bromophenyl derivatives are often used in kinase inhibition studies, while ethylphenyl analogs may optimize metabolic stability .

Table 1: Aryl-Substituted Analogs

Compound Name Molecular Weight CAS Number Key Applications Reference
N-(2-ethylphenyl)-...acetamide 342.37 663169-01-5 Enzyme inhibition studies
N-(3-bromophenyl)-...acetamide 381.23 454177-59-4 Kinase inhibitor screening

Alkyl-Substituted Derivatives

Example Compounds :

  • N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (Target compound)
  • Cyclohexyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate

Key Differences :

  • Synthetic Utility: Ester derivatives (e.g., propanoates) are often intermediates for prodrug development .

Ester Derivatives and Impurities

Example Compounds :

  • Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (CAS 6639-62-9)
  • Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (CAS 24683-20-3)

Key Differences :

  • Role in Synthesis : These esters are common impurities or intermediates in NSAID production, with methyl/ethyl groups affecting crystallization and purification .
  • Regulatory Significance : Identified as pharmacopeial impurities requiring strict control in drug formulations .

Table 2: Ester Derivatives

Compound Name Molecular Weight CAS Number Role in Drug Development Reference
Methyl ...acetate 241.22 6639-62-9 Synthetic intermediate
Ethyl ...acetate 255.25 24683-20-3 Impurity profiling

Pharmacological and Toxicological Comparisons

  • Enzyme Inhibition: Derivatives with extended side chains, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (IC50 = 0.064 µM), show enhanced potency against tryptase compared to shorter-chain analogs .
  • Antimicrobial Activity : Dithiocarbamate derivatives exhibit antitubercular activity (MIC = 0.78 µg/mL against Mtb H37Rv) .
  • Toxicity : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were studied for teratogenicity in rabbit models, though specific data for the cyclopentyl variant are unavailable .

Structure-Activity Relationships (SAR)

  • Side Chain Length : Increasing carbon chain length correlates with improved enzyme inhibition (e.g., 8-fold potency increase in tryptase inhibitors) .
  • Aromatic vs. Aliphatic Substituents : Aryl groups enhance target binding affinity, while aliphatic groups (e.g., cyclopentyl) optimize pharmacokinetic properties like solubility and metabolic stability .
  • Ester vs. Amide Linkages : Esters serve as prodrugs or intermediates, whereas amides are typically bioactive terminal products .

Biological Activity

N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H14N2O5S
  • Molecular Weight : 314.39 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

The chemical structure features a benzisothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and function.

Compound Target Organism Activity
This compoundE. coliInhibition observed
Similar Benzisothiazole DerivativeStaphylococcus aureusEffective at low concentrations

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes. In particular, studies on related compounds indicate that they can inhibit enzymes such as human leukocyte elastase and cathepsin G effectively in a time-dependent manner . This inhibition could be beneficial in therapeutic contexts where modulation of inflammatory responses is desired.

Study 1: Antifungal Activity

A systematic study focused on the antifungal properties of thiazolidine derivatives demonstrated that compounds similar to this compound exhibited significant fungistatic and fungicidal activities against Candida species. The study revealed that these compounds led to morphological changes in yeast cell walls, indicating a novel mechanism of action associated with glucose transport disruption .

Study 2: Anticancer Potential

Another area of investigation has been the anticancer potential of benzisothiazole derivatives. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tumor angiogenesis and modulation of cell cycle progression . The specific pathways involved are still under investigation but show promise for future therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.